molecular formula C8H12Cl2O B560968 2,8-Dichlorocyclooctanone CAS No. 108249-93-0

2,8-Dichlorocyclooctanone

Cat. No.: B560968
CAS No.: 108249-93-0
M. Wt: 195.083
InChI Key: COOPJLNDURVHCV-UHFFFAOYSA-N
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Description

2,8-Dichlorocyclooctanone is a synthetic organic compound belonging to the family of cycloalkanones. It is characterized by the presence of two chlorine atoms attached to the cyclooctanone ring. The molecular formula of this compound is C8H12Cl2O, and it has a molecular weight of 195.08 g/mol . This compound is typically a white to almost white powder or crystal at room temperature .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2,8-Dichlorocyclooctanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper precautions should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichlorocyclooctanone can be achieved through various methods. One common approach involves the chlorination of cyclooctanone. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 8 positions of the cyclooctanone ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichlorocyclooctanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,8-Dichlorocyclooctanone involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical processes. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

  • 2,6-Dichlorocyclooctanone
  • 2,4-Dichlorocyclooctanone
  • 2,8-Dichlorocyclohexanone

Comparison: 2,8-Dichlorocyclooctanone is unique due to the specific positioning of chlorine atoms on the cyclooctanone ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2,8-dichlorocyclooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOPJLNDURVHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(CC1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659898
Record name 2,8-Dichlorocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108249-93-0
Record name 2,8-Dichlorocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dichlorocyclooctanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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